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Introduction
The insertion sequence (IS) 1311, a member of the IS256 family of transposable elements, is a

significant genetic marker within the Mycobacterium avium complex.[1] Its presence and

polymorphic nature, particularly within Mycobacterium avium subspecies paratuberculosis

(MAP), the causative agent of Johne's disease, have made it a cornerstone for molecular

typing and epidemiological studies.[1][2] This technical guide provides an in-depth analysis of

the genetic structure of the IS1311 element, offering a valuable resource for researchers

engaged in mycobacterial genetics, diagnostics, and the development of novel therapeutic

strategies.

Core Genetic Structure
IS1311 is a mobile genetic element with a length of 1317 base pairs (bp).[1] Its structure is

characteristic of many bacterial insertion sequences, comprising a central protein-coding region

flanked by terminal inverted repeats (IRs). The element encodes a transposase, the enzyme

responsible for its mobility within the host genome.[1]

Terminal Inverted Repeats (IRs)
The ends of the IS1311 element are defined by imperfect terminal inverted repeats. These

sequences are crucial for recognition and binding by the transposase during the transposition
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process. Analysis of the IS1311 sequence (GenBank Accession: U16276.1) reveals the

following terminal inverted repeat sequences:

Table 1: Terminal Inverted Repeat Sequences of IS1311

Repeat Sequence (5' - 3') Length (bp)

Left IR (IRL)
GGAACGTCCCGGGGCGTG

GT
20

Right IR (IRR)
ACCACGCCCGGGACGTTCC

T
20

The Transposase Gene
The central region of IS1311 contains a single open reading frame (ORF) that encodes the

transposase enzyme. This organization is consistent with other members of the IS256 family of

insertion sequences.

Table 2: Characteristics of the IS1311 Transposase Open Reading Frame

Feature Description

ORF Length 1278 bp

Predicted Protein Size 425 amino acids

Start Codon Position 75

Stop Codon Position 1352

Strand Positive (+)

Catalytic Motif DDE

The transposase encoded by IS1311 belongs to the DDE family of transposases, characterized

by a catalytic triad of three acidic amino acid residues (two aspartates and one glutamate) that

are essential for the enzymatic cleavage and strand transfer reactions during transposition.
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Genetic Organization of IS1311
The genetic map of the IS1311 element is relatively simple, consisting of the transposase-

encoding ORF flanked by the terminal inverted repeats.

IS1311 Element (1317 bp)

Left Inverted Repeat (IRL)
20 bp

Transposase (tnp) Open Reading Frame
1278 bp

Right Inverted Repeat (IRR)
20 bp

Click to download full resolution via product page

Figure 1: Genetic organization of the IS1311 element.

Polymorphisms and Their Significance
Single nucleotide polymorphisms (SNPs) within the IS1311 sequence are instrumental in

differentiating between subspecies of M. avium and various strains of MAP.[1][2] These

polymorphisms are frequently exploited in molecular typing methods.

Table 3: Key Single Nucleotide Polymorphisms in IS1311
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Position
M. avium subsp.
avium

M. avium subsp.
paratuberculosis
(MAP)

Significance

68 T C

Differentiation of MAP

from M. avium subsp.

avium

233 C
C (S-type) or T (some

copies in C-type)

Differentiation of MAP

S-type and C-type

strains

236 T C

Differentiation of MAP

from M. avium subsp.

avium

422 T C

Differentiation of MAP

from M. avium subsp.

avium

527 C G

Differentiation of MAP

from M. avium subsp.

avium

628 T C

Differentiation of MAP

from M. avium subsp.

avium

Experimental Protocols for IS1311 Characterization
The characterization of the IS1311 element involves several key molecular biology techniques.

Below are detailed methodologies for DNA extraction, PCR amplification of the IS1311

element, and inverse PCR to determine flanking genomic sequences.

Genomic DNA Extraction from Mycobacterium
Objective: To isolate high-quality genomic DNA from Mycobacterium cultures suitable for PCR

analysis.

Materials:
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Mycobacterium culture grown in Middlebrook 7H9 broth supplemented with OADC.

Lysis Buffer (e.g., L6 lysis buffer: 5.25 M GuSCN, 50 mM Tris-HCl pH 6.4, 20 mM EDTA,

1.3% Triton X-100).

Sterile microcentrifuge tubes.

Microcentrifuge.

Water bath or heat block.

Protocol:

Harvest bacterial cells from a liquid culture by centrifugation at 3,000 x g for 20 minutes.

Resuspend the bacterial pellet in 1 mL of lysis buffer.

Incubate the suspension at 65°C for 30 minutes to ensure complete lysis.

Proceed with a standard phenol-chloroform DNA extraction and ethanol precipitation or use

a commercial DNA extraction kit following the manufacturer's instructions.

Resuspend the purified DNA in sterile TE buffer or nuclease-free water.

Assess DNA concentration and purity using a spectrophotometer.

PCR Amplification of the IS1311 Element
Objective: To amplify a significant portion of the IS1311 element for sequencing or restriction

fragment length polymorphism (RFLP) analysis.

Primers:

M56: 5'-GCT GAC GCA TTA CGC AAT G-3'

M119: 5'-CCG CCG AAA CGA TCT AC-3'

PCR Reaction Mixture (50 µL):
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Component Final Concentration Volume

10x PCR Buffer 1x 5 µL

dNTP Mix (10 mM each) 200 µM 1 µL

M56 Primer (10 µM) 0.2 µM 1 µL

M119 Primer (10 µM) 0.2 µM 1 µL

Taq DNA Polymerase (5 U/µL) 1.25 U 0.25 µL

Genomic DNA (50 ng/µL) 100-200 ng 2-4 µL

Nuclease-free water - to 50 µL

Thermal Cycling Conditions:

Step Temperature Duration Cycles

Initial Denaturation 94°C 3 minutes 1

Denaturation 94°C 30 seconds 35

Annealing 61°C 30 seconds

Extension 72°C 1 minute

Final Extension 72°C 10 minutes 1

Hold 4°C ∞

Expected Product Size: ~608 bp

Inverse PCR for Flanking Sequence Analysis
Objective: To amplify the unknown genomic DNA sequences flanking a known IS1311 insertion

site.
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Inverse PCR Workflow

1. Isolate Genomic DNA

2. Digest with Restriction Enzyme
(e.g., Sau3A I, HinP1 I, or Msp I)

3. Self-ligate Digested Fragments
(favors circularization)

4. Perform Inverse PCR
(primers facing outwards from IS1311)

5. Sequence PCR Product

6. Analyze Sequence to Identify
Flanking Region and Insertion Site

Click to download full resolution via product page

Figure 2: Workflow for inverse PCR analysis.

Protocol:

Genomic DNA Digestion:

Digest 1-2 µg of genomic DNA with a suitable restriction enzyme that does not cut within

the IS1311 element. Enzymes like Sau3A I, HinP1 I, or Msp I are often used.
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Incubate at the recommended temperature for the enzyme for at least 4 hours to ensure

complete digestion.

Heat-inactivate the enzyme according to the manufacturer's instructions.

Self-Ligation:

Purify the digested DNA fragments.

Perform a self-ligation reaction in a large volume (e.g., 200-400 µL) with T4 DNA ligase at

a low DNA concentration to favor intramolecular ligation (circularization).

Incubate overnight at 16°C.

Purify the circularized DNA and resuspend in a small volume.

Inverse PCR Amplification:

Design primers that bind within the known sequence of IS1311 but are oriented to amplify

outwards into the unknown flanking DNA.

Perform PCR using the circularized DNA as a template. The reaction conditions will need

to be optimized based on the primer design and the expected product size.

Analysis:

Analyze the PCR products by agarose gel electrophoresis.

Purify the amplified DNA fragment and sequence it using the same primers used for the

inverse PCR.

The resulting sequence will contain a portion of the IS1311 element at both ends and the

intervening flanking genomic DNA, revealing the insertion site.

Conclusion
The IS1311 element, with its well-defined genetic structure and informative polymorphisms,

remains a critical tool for the molecular epidemiology of Mycobacterium avium subspecies. A
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thorough understanding of its genetic architecture, as detailed in this guide, is essential for its

effective application in research and diagnostics. The provided protocols offer a solid

foundation for the molecular characterization of this important insertion sequence, paving the

way for further investigations into its role in mycobacterial evolution, pathogenesis, and for the

development of advanced diagnostic and therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1681850?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10863896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10863896/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10863896/
https://pubmed.ncbi.nlm.nih.gov/9843652/
https://pubmed.ncbi.nlm.nih.gov/9843652/
https://pubmed.ncbi.nlm.nih.gov/9843652/
https://www.benchchem.com/product/b1681850#genetic-structure-of-is1311-element
https://www.benchchem.com/product/b1681850#genetic-structure-of-is1311-element
https://www.benchchem.com/product/b1681850#genetic-structure-of-is1311-element
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1681850?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

